

# Application Note: Quinine Gluconate as a Reference Standard for Pharmaceutical Analysis

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## Compound of Interest

Compound Name: Quinine gluconate

Cat. No.: B1612244

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## Introduction

Quinine, an alkaloid originally derived from the bark of the cinchona tree, and its salts, such as **quinine gluconate**, are critical active pharmaceutical ingredients (APIs), primarily used in the treatment of malaria. The accurate and precise quantification of quinine in pharmaceutical formulations is paramount to ensure its safety and efficacy. This application note details the use of **Quinine Gluconate** as a reference standard in pharmaceutical analysis, providing comprehensive protocols for assay, impurity determination, and stability-indicating methods using High-Performance Liquid Chromatography (HPLC).

A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. **Quinine Gluconate**, when qualified as a reference standard, provides the benchmark against which new batches of the API and finished pharmaceutical products are tested.

## Quantitative Data Summary

The following tables summarize typical quantitative data for analytical methods utilizing a quinine reference standard. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC Method Validation Parameters for Quinine Assay

Parameter	Typical Value
Linearity Range	0.08 - 600.00 µg/mL[1]
Correlation Coefficient (R <sup>2</sup> )	> 0.999[1]
Accuracy (Recovery)	98 - 102%[2]
Precision (%RSD)	< 2.0%[1]
Limit of Detection (LOD)	4.32 µg/mL[1]
Limit of Quantification (LOQ)	13.09 µg/mL[1]

Table 2: Forced Degradation Study of Quinine

Stress Condition	Reagent/Condition	Observation
Acid Hydrolysis	0.1 N HCl, 80°C, 2 hours	Significant degradation[1][3]
Base Hydrolysis	0.1 N NaOH, 80°C, 2 hours	Significant degradation[1][3]
Oxidation	3-30% H <sub>2</sub> O <sub>2</sub> , Ambient Temp	Partial to significant degradation[1][4]
Thermal Degradation	80°C, Solid State	Minimal to no degradation[3][4]
Photolytic Degradation	UV light (254 nm)	Minimal degradation observed[3][4]

## Experimental Protocols

### Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quinine Assay

This protocol describes a stability-indicating HPLC method for the quantification of quinine.

#### 1. Instrumentation and Materials

- HPLC system with UV or Photodiode Array (PDA) detector

- C18 analytical column (e.g., Zorbax C18, 4.6 mm x 150 mm, 5  $\mu$ m)[4]
- **Quinine Gluconate** Reference Standard (RS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate buffer (0.1 M, pH 7.0)[1]
- Water (HPLC grade)
- Syringe filters (0.45  $\mu$ m)

## 2. Chromatographic Conditions

- Mobile Phase: 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35 v/v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Injection Volume: 20  $\mu$ L[4]
- Column Temperature: Ambient
- UV Detection: 330 nm[1]
- Run Time: Approximately 15 minutes (ensure elution of all components)

## 3. Preparation of Solutions

- Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of **Quinine Gluconate** RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the linear range (e.g., 10, 25, 50, 100, 200  $\mu$ g/mL) using the mobile phase as the diluent.

- Sample Preparation (e.g., from tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to a target concentration of quinine and transfer to a suitable volumetric flask.
  - Add a portion of the mobile phase (approx. 70% of the flask volume), sonicate for 15 minutes to dissolve the API, and then dilute to volume with the mobile phase.
  - Filter the solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

#### 4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Determine the concentration of quinine in the sample solutions from the calibration curve.

## Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method.<sup>[3]</sup>

#### 1. Preparation of Stock Solution:

- Prepare a stock solution of **Quinine Gluconate** at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).<sup>[3]</sup>

#### 2. Stress Conditions

- Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Reflux the mixture at 80°C for 1 hour.<sup>[1]</sup> Cool and neutralize the solution with 1.0 N NaOH before dilution for

HPLC analysis.[3]

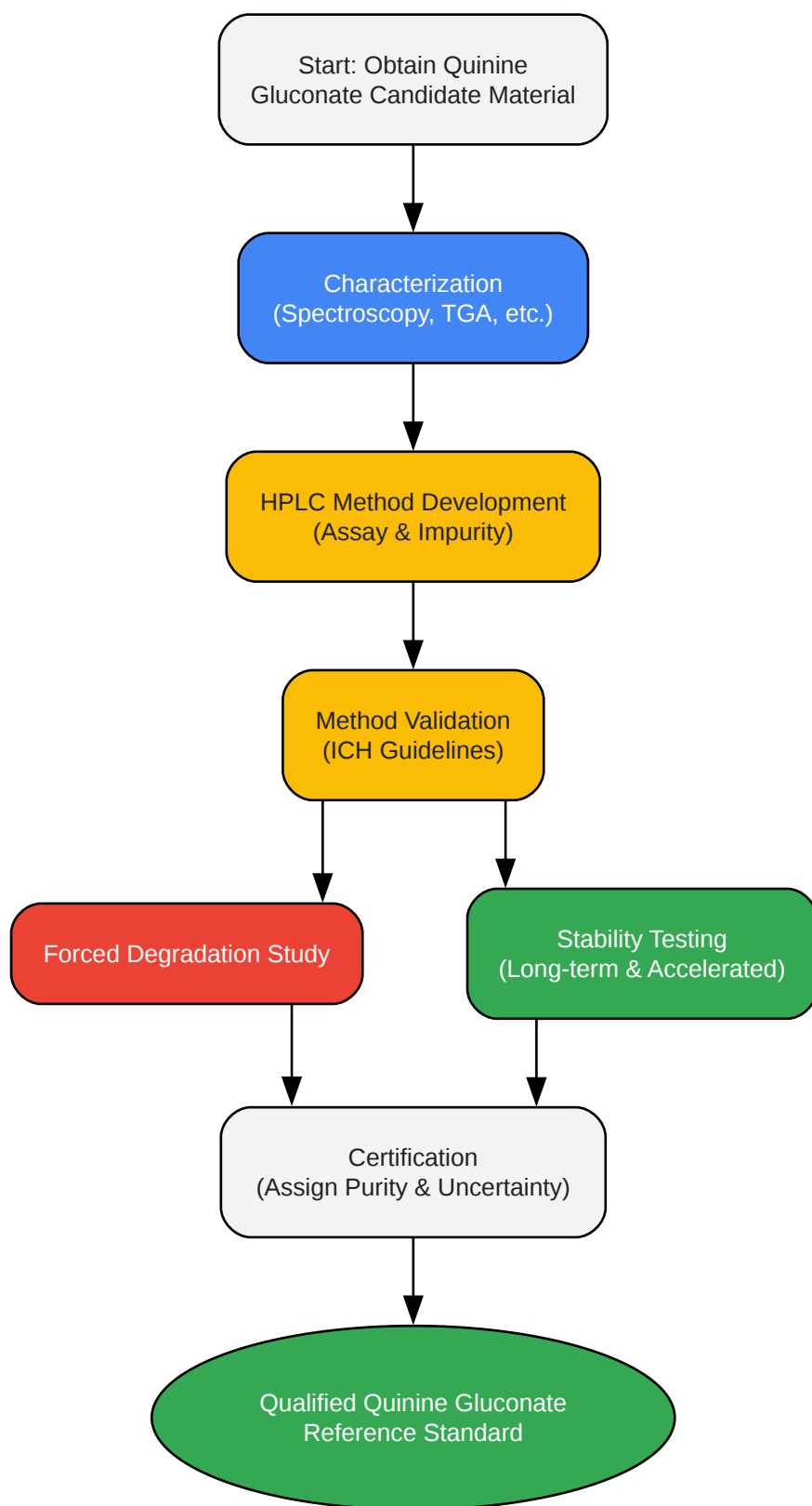
- Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Reflux the mixture at 80°C for 1 hour.[1] Cool and neutralize the solution with 1.0 N HCl before dilution.
- Oxidative Degradation: Treat 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature for a specified period.
- Thermal Degradation: Expose the solid **Quinine Gluconate** powder and a solution of the stock solution to dry heat (e.g., 80°C) for a defined period.[3]
- Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm).[3] A control sample should be wrapped in aluminum foil to protect it from light.[3]

### 3. Sample Analysis

- After exposure to the stress condition, dilute the samples to a suitable concentration with the mobile phase.
- Analyze the stressed samples by the validated HPLC method (Protocol 1) alongside an unstressed control sample.
- Assess the peak purity of the principal peak using a PDA detector to ensure no co-eluting degradation products.[3]

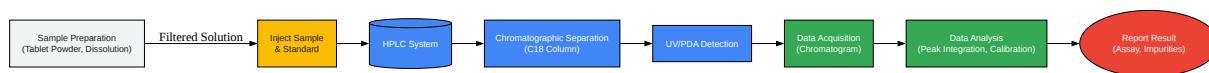
## Visualizations

The following diagrams illustrate key workflows in the analysis and qualification of **Quinine Gluconate** as a reference standard.



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Caption: Workflow for Qualifying a **Quinine Gluconate** Reference Standard.



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Caption: Logical Flow for HPLC Analysis of a Pharmaceutical Product.

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